molecular formula C8H10BClO4 B8090637 (6-Chloro-2,3-dimethoxyphenyl)boronic acid

(6-Chloro-2,3-dimethoxyphenyl)boronic acid

Cat. No.: B8090637
M. Wt: 216.43 g/mol
InChI Key: LEHQCTAAMMSYCL-UHFFFAOYSA-N
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Description

(6-Chloro-2,3-dimethoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and methoxy groups. It is commonly used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2,3-dimethoxyphenyl)boronic acid typically involves the reaction of 6-chloro-2,3-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: 6-chloro-2,3-dimethoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous flow synthesis: This method allows for better control over reaction conditions and improved yields.

    Catalytic processes: Utilizing catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2,3-dimethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Biaryl compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted phenyl derivatives: From substitution reactions.

Scientific Research Applications

(6-Chloro-2,3-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential in cancer therapy due to its ability to form stable complexes with biomolecules.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (6-Chloro-2,3-dimethoxyphenyl)boronic acid exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biomolecules, leading to the inhibition of enzymes or the stabilization of molecular complexes. This interaction is crucial in its application as an enzyme inhibitor and in drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxyphenylboronic acid
  • 4-Chloro-2,3-dimethoxyphenylboronic acid
  • 6-Chloro-3-methoxyphenylboronic acid

Uniqueness

(6-Chloro-2,3-dimethoxyphenyl)boronic acid is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure makes it particularly effective in certain chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

(6-chloro-2,3-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHQCTAAMMSYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)OC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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